molecular formula C16H20F3N3O3 B2360196 1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea CAS No. 2310124-85-5

1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea

Cat. No.: B2360196
CAS No.: 2310124-85-5
M. Wt: 359.349
InChI Key: OXAAGXCBIOLXGP-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is a synthetic organic compound that features a benzodioxole moiety and a trifluoroethyl-substituted piperidine. Compounds with such structures are often investigated for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.

    Attachment of the Trifluoroethyl Group: This step involves the alkylation of the piperidine nitrogen with 2,2,2-trifluoroethyl bromide.

    Urea Formation: The final step involves the reaction of the amine with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The trifluoroethyl group can be substituted with other alkyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Alkyl halides and strong bases like sodium hydride are often employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkyl-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its interaction with biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The trifluoroethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]amine: Similar structure but with an amine instead of a urea linkage.

    1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]carbamate: Similar structure but with a carbamate linkage.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the trifluoroethyl group can significantly influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O3/c17-16(18,19)9-22-5-3-11(4-6-22)8-20-15(23)21-12-1-2-13-14(7-12)25-10-24-13/h1-2,7,11H,3-6,8-10H2,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAAGXCBIOLXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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